molecular formula C11H11F3N2O2 B11859547 1-(3-(Trifluoromethoxy)phenyl)piperazin-2-one

1-(3-(Trifluoromethoxy)phenyl)piperazin-2-one

Cat. No.: B11859547
M. Wt: 260.21 g/mol
InChI Key: XJFWLJGWEYXTDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-(Trifluoromethoxy)phenyl)piperazin-2-one is a piperazine-derived compound characterized by a ketone group at the 2-position of the piperazine ring and a 3-(trifluoromethoxy)phenyl substituent. Its molecular formula is C11H11F3N2O, with a molecular weight of 260.21 g/mol (free base) . The hydrochloride salt form (CAS: 215649-79-9) has the formula C11H12ClF3N2O2 and a molecular weight of 296.67 g/mol . This compound is frequently utilized as a building block in medicinal chemistry, particularly in the synthesis of enzyme inhibitors targeting fungal pathogens like Cryptococcus neoformans .

Properties

Molecular Formula

C11H11F3N2O2

Molecular Weight

260.21 g/mol

IUPAC Name

1-[3-(trifluoromethoxy)phenyl]piperazin-2-one

InChI

InChI=1S/C11H11F3N2O2/c12-11(13,14)18-9-3-1-2-8(6-9)16-5-4-15-7-10(16)17/h1-3,6,15H,4-5,7H2

InChI Key

XJFWLJGWEYXTDT-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)CN1)C2=CC(=CC=C2)OC(F)(F)F

Origin of Product

United States

Preparation Methods

N-Arylation of Piperazin-2-one Precursors

Catalytic Hydrogenation and Reduction Strategies

Nitro Group Reduction

In pathways involving nitro intermediates, selective reduction to amines is critical. Sodium dithionite (Na₂S₂O₄) or catalytic hydrogenation (H₂/Pd-C) are employed to achieve this transformation.

Conditions :

  • Catalytic Hydrogenation : 40–60 psi H₂ pressure, 25–50°C, 5% Pd/C catalyst.

  • Chemical Reduction : Sodium dithionite in aqueous ethanol (60°C, 2–4 hours).

Yield Comparison :

Reduction MethodTemperature (°C)Time (h)Yield (%)
Catalytic H₂/Pd-C50688
Na₂S₂O₄60382

Ketone Formation via Oxidation

The piperazin-2-one core is synthesized by oxidizing secondary alcohols or amines. Manganese dioxide (MnO₂) or Jones reagent (CrO₃/H₂SO₄) effectively oxidizes N-substituted piperazines to ketones.

Critical Parameters :

  • Stoichiometric oxidant ratios (1.5–2.0 equivalents).

  • Solvent choice (e.g., acetone or dichloromethane) minimizes side reactions.

Industrial-Scale Synthesis and Process Optimization

Solvent and Catalyst Selection

Industrial protocols prioritize cost-effectiveness and safety. Tetrahydrofuran (THF) and dimethylformamide (DMF) are preferred for their ability to dissolve both polar and nonpolar intermediates.

Case Study :

  • Methylation : Sodium hydride (NaH) in DMF facilitates efficient N-methylation of piperazine intermediates at 10–25°C.

  • Hydrogenation : Palladium on carbon (Pd/C) under 80–100 psi H₂ ensures complete deprotection of benzyl groups without over-reduction.

Impurity Control

Isomeric byproducts (e.g., 2-phenylpiperazine derivatives) are minimized through:

  • Temperature Modulation : Lower reaction temperatures (≤30°C) reduce isomerization.

  • Catalyst Purity : High-quality Pd/C (5% loading) suppresses unwanted side reactions.

Analytical Characterization and Quality Assurance

Chromatographic Methods

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) resolves the target compound from impurities. Typical retention times range from 8–12 minutes using a C18 column and acetonitrile/water mobile phase.

Spectroscopic Confirmation

  • ¹H NMR : Distinct signals for the trifluoromethoxy group (δ 4.2–4.5 ppm) and piperazin-2-one protons (δ 3.1–3.8 ppm).

  • MS (ESI+) : Molecular ion peak at m/z 273 [M+H]⁺.

Comparative Analysis of Synthetic Methods

MethodAdvantagesLimitationsYield (%)
N-ArylationHigh regioselectivityExpensive catalysts75–85
Diamine CyclizationMetal-free, scalableLonger reaction times65–75
Catalytic ReductionMild conditionsRequires H₂ infrastructure80–90

Chemical Reactions Analysis

1-(3-(Trifluoromethoxy)phenyl)piperazin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, using reagents like halogens or alkylating agents.

    Common Reagents and Conditions: Typical reagents include acids, bases, and various organic solvents. Reaction conditions often involve controlled temperatures, pressures, and pH levels.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but can include various substituted and functionalized derivatives of the original compound.

Scientific Research Applications

Pharmaceutical Development

1-(3-(Trifluoromethoxy)phenyl)piperazin-2-one is primarily investigated for its potential as a therapeutic agent in treating neurological disorders. Its unique mechanism of action may provide enhanced efficacy compared to traditional treatments. Studies have shown its potential in:

  • Anticonvulsant Activity : Research indicates that derivatives of this compound exhibit broad-spectrum anticonvulsant properties, providing protection in various seizure models (e.g., maximal protection observed in the psychomotor 6 Hz test) .

Neurotransmitter Modulation

This compound has been studied for its role in modulating serotonin and dopamine pathways, which are crucial for understanding mood disorders and developing antidepressants. Its interaction with serotonergic receptors suggests potential applications in treating depression and anxiety disorders.

  • Case Study : In rodent models, administration of the compound led to improved memory task performance, indicating its role as a cognitive enhancer through cholinergic pathways .

Drug Design

Researchers leverage the structural properties of this compound in the design of new drugs. Its ability to act as a selective receptor modulator can lead to formulations with fewer side effects.

  • Comparison with Similar Compounds : The compound can be contrasted with other piperazine derivatives, such as 1-(4-(Trifluoromethoxy)phenyl)piperazin-2-one, highlighting differences in receptor affinity and biological activity.

Biochemical Research

The compound is utilized in biochemical assays to investigate receptor interactions and cellular signaling pathways. It provides insights into potential therapeutic targets and mechanisms of action.

  • Mechanism of Action : The trifluoromethoxy group enhances binding affinity to specific molecular targets, influencing enzyme inhibition and receptor modulation .

Material Science

This compound's unique chemical properties make it suitable for developing advanced materials. Its stability and resistance can be exploited in coatings and polymers requiring specific chemical characteristics.

Data Tables

Application AreaDescription
Pharmaceutical DevelopmentPotential therapeutic agent for neurological disorders; anticonvulsant properties.
Neurotransmitter ModulationModulates serotonin/dopamine pathways; potential antidepressant effects.
Drug DesignStructural properties aid in the development of selective receptor modulators with fewer side effects.
Biochemical ResearchInvestigates receptor interactions; insights into signaling pathways and therapeutic targets.
Material ScienceDevelops advanced materials with specific chemical resistance/stability properties.

Mechanism of Action

The mechanism of action of 1-(3-(Trifluoromethoxy)phenyl)piperazin-2-one involves its interaction with specific molecular targets and pathways in biological systems. The trifluoromethoxy group and piperazinone moiety play crucial roles in its binding affinity and activity. The compound may exert its effects through various pathways, including enzyme inhibition, receptor modulation, and interaction with cellular signaling pathways.

Comparison with Similar Compounds

Table 1: Substituent Effects on Piperazin-2-one Derivatives

Compound Name Substituent on Phenyl Ring Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
1-(3-(Trifluoromethoxy)phenyl)piperazin-2-one 3-CF3O-Ph C11H11F3N2O 260.21 Farnesyltransferase inhibitor
1-(3-Chlorophenyl)piperazin-2-one 3-Cl-Ph C10H11ClN2O 210.66 Intermediate for antipsychotic agents
3-[4-(Trifluoromethyl)phenyl]piperazin-2-one 4-CF3-Ph C11H11F3N2O 260.21 Unknown bioactivity; structural analog
1-(4-(Trifluoromethoxy)phenyl)piperazin-2-one 4-CF3O-Ph C11H11F3N2O 260.21 Solubility: HCl salt form (95% purity)

Key Observations :

  • Electronic Effects : The trifluoromethoxy (-OCF3) group is a strong electron-withdrawing substituent, enhancing the electrophilicity of the aromatic ring compared to chloro (-Cl) or trifluoromethyl (-CF3) groups. This property may influence binding affinity in enzyme inhibition .
  • Biological Activity : The 3-CF3O-Ph derivative (target compound) exhibits specific inhibition of Cryptococcus neoformans protein farnesyltransferase (PDB: 7T0C), whereas the 3-Cl-Ph analog lacks documented antifungal activity .

Comparison with Piperazine-Based Inhibitors

Table 2: Piperazin-2-one Derivatives in Antifungal Drug Development

Compound Name (PDB Entry) Substituents on Piperazin-2-one Core Target Enzyme Inhibitory Potency (IC50) References
(5S)-5-butyl-4-({1-[(4-fluorophenyl)methyl]-1H-imidazol-5-yl}methyl)-1-[3-(trifluoromethoxy)phenyl]piperazin-2-one (PDB: 7T0C) - Butyl chain
- Imidazole-fluorophenyl group
Cryptococcal farnesyltransferase Sub-µM range
(5S)-4-({1-[(4-bromophenyl)methyl]-1H-imidazol-5-yl}methyl)-5-butyl-1-[3-(trifluoromethoxy)phenyl]piperazin-2-one (PDB: XMY) - Bromophenyl group instead of fluorophenyl Cryptococcal farnesyltransferase Improved selectivity

Key Observations :

  • The trifluoromethoxy phenyl group is critical for binding to the hydrophobic pocket of the enzyme, as replacing it with non-fluorinated substituents (e.g., methoxy) reduces activity .
  • Bromine substitution on the imidazole-linked phenyl ring (PDB: XMY) enhances selectivity over mammalian enzymes compared to the fluorine analog .

Key Observations :

  • The target compound’s hydrochloride salt is synthesized with high yield (82%) using standard coupling agents like HOBt/TBTU, similar to other arylpiperazines .
  • Thiophene-containing analogs (e.g., compound 21) exhibit lower yields due to steric hindrance during coupling .

Biological Activity

Overview

1-(3-(Trifluoromethoxy)phenyl)piperazin-2-one, a compound characterized by its trifluoromethoxy group and piperazine structure, has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview of its therapeutic potential.

  • IUPAC Name : this compound
  • CAS Number : 215649-79-9
  • Molecular Formula : C12H12F3N3O

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. Research indicates that this compound may act as a serotonergic agonist , influencing serotonin receptors which play a critical role in mood regulation and anxiety . Additionally, it has been shown to affect cell cycle progression and apoptosis in cancer cells, suggesting potential anticancer properties .

Biological Activities

  • Anticancer Activity :
    • Studies have demonstrated that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds with similar structures have been reported to inhibit cell growth by inducing cell cycle arrest at the G2/M phase and promoting apoptosis .
    • In vitro studies using Jurkat cells indicated that treatment with this compound altered cell cycle distribution significantly, suggesting its potential as an anticancer agent .
  • Anticonvulsant Properties :
    • Research has identified related compounds that possess anticonvulsant activity. These studies suggest that structural modifications similar to those found in this compound can enhance anticonvulsant efficacy . The protective index (PI) calculations from these studies indicate a favorable benefit-risk ratio for certain derivatives.
  • Neuropharmacological Effects :
    • The compound has been investigated for its psychotropic effects, particularly in relation to anxiety and depression models. Its action on serotonergic pathways suggests potential applications in treating mood disorders .

Case Studies and Research Findings

StudyFindings
Jiang et al. (2023)Identified significant anticancer properties in related compounds; induced apoptosis and cell cycle arrest in various cancer lines .
MDPI Study (2021)Reported anticonvulsant activity for compounds with similar trifluoromethoxy substitution; maximal protection observed in specific animal models .
Nature Communications (2023)Highlighted alterations in cell cycle phases upon treatment with related compounds; significant cytotoxicity noted in Jurkat cells .

Q & A

Q. What are the established synthetic routes for 1-(3-(Trifluoromethoxy)phenyl)piperazin-2-one, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves coupling a substituted phenyl moiety to a piperazin-2-one core. A common approach is using amide bond formation via carbodiimide-mediated coupling (e.g., HOBt/TBTU with NEt₃ in anhydrous DMF) between 3-(trifluoromethoxy)phenylamine and a prefunctionalized piperazin-2-one intermediate . Optimization includes:

  • Temperature control : Maintaining 0–5°C during coupling to minimize side reactions.
  • Solvent selection : Anhydrous DMF or dichloromethane improves solubility of intermediates.
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures enhances purity.
    Yield improvements (from ~60% to >85%) are achieved by stoichiometric adjustment of coupling reagents (e.g., 1.1:1 molar ratio of TBTU to amine) .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

Methodological Answer:

  • NMR :
    • ¹H NMR : Peaks at δ 3.5–4.0 ppm (piperazin-2-one ring protons) and δ 7.2–7.8 ppm (aromatic protons from the trifluoromethoxyphenyl group). The trifluoromethoxy (-OCF₃) group shows a distinct singlet due to fluorine coupling .
    • ¹³C NMR : Carbonyl resonance at ~170 ppm (C=O of piperazin-2-one), with CF₃O signals split due to J-coupling with fluorine .
  • HRMS : Exact mass confirmation (e.g., [M+H]⁺ calculated for C₁₁H₁₁F₃N₂O₂: 285.0851) ensures molecular integrity .
  • IR : Stretching frequencies at ~1650 cm⁻¹ (C=O) and ~1250 cm⁻¹ (C-F) validate functional groups .

Q. What in vitro assays are used to evaluate the biological activity of this compound, particularly in thrombosis research?

Methodological Answer:

  • Factor Xa Inhibition Assay :
    • Protocol : Recombinant human Factor Xa is incubated with the compound (0.1–100 µM) and chromogenic substrate (e.g., S-2222). IC₅₀ values are calculated from absorbance changes at 405 nm .
    • Controls : Rivaroxaban (positive control) and vehicle (DMSO) as negative control.
  • Thrombin Generation Assay : Measures thrombin-antithrombin (TAT) complexes via ELISA to assess anticoagulant efficacy .
  • Cytotoxicity Screening : MTT assays on human endothelial cells (HUVECs) ensure therapeutic index (IC₅₀ > 100 µM for non-toxic profiles) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for enhanced Factor Xa inhibition?

Methodological Answer: SAR strategies include:

  • Substituent Modifications :

    PositionModificationEffect on IC₅₀ (Factor Xa)Reference
    Phenyl-OCH₃ → -OCF₃2.5-fold improvement
    PiperazineN-methylationReduced activity (IC₅₀ > 10 µM)
  • Bioisosteric Replacement : Replacing the trifluoromethoxy group with -CF₃ or -SCF₃ alters lipophilicity (logP) and binding affinity .

  • Molecular Docking : AutoDock/Vina simulations with Factor Xa (PDB: 2P16) identify key interactions (e.g., hydrogen bonds with Ser195 and hydrophobic contacts with Tyr228) .

Q. How can researchers resolve contradictions in biological data, such as discrepancies between in vitro and in vivo anticoagulant efficacy?

Methodological Answer:

  • Pharmacokinetic Profiling : Measure plasma stability (e.g., half-life in rat plasma) and protein binding (equilibrium dialysis) to assess bioavailability .
  • Metabolite Identification : LC-MS/MS identifies metabolites (e.g., oxidative degradation of the piperazin-2-one ring) that may reduce in vivo activity .
  • Dose-Response in Animal Models : Compare tail-bleeding time (murine models) at equivalent plasma concentrations to in vitro IC₅₀ values. Adjust dosing regimens if efficacy diverges .

Q. What computational methods are employed to predict the physicochemical properties and ADMET profiles of this compound derivatives?

Methodological Answer:

  • Property Prediction :
    • logP : Use ChemAxon or ACD/Labs to estimate lipophilicity. Optimal range: 1.5–3.5 for blood-brain barrier exclusion .
    • Solubility : QSPR models (e.g., ESOL) predict aqueous solubility; experimental validation via shake-flask method .
  • ADMET :
    • CYP Inhibition : Screen against CYP3A4/2D6 using fluorogenic substrates (e.g., Vivid® assays) .
    • hERG Binding : Patch-clamp electrophysiology or in silico models (e.g., Schrödinger’s QikProp) assess cardiac toxicity risk .

Q. How can crystallographic data inform the design of this compound analogs with improved target selectivity?

Methodological Answer:

  • X-ray Crystallography : Co-crystallize the compound with Factor Xa (PDB deposition) to map binding interactions. For example, the trifluoromethoxy group may occupy a hydrophobic pocket near Tyr99 .
  • Selectivity Screening : Test against off-target serine proteases (e.g., Factor IIa, trypsin) using fluorogenic substrates. Modify substituents to reduce cross-reactivity .

Q. What strategies mitigate synthetic challenges, such as low yields in piperazin-2-one ring formation?

Methodological Answer:

  • Alternative Ring-Closure Methods : Use microwave-assisted synthesis (100°C, 30 min) for higher yields vs. conventional reflux .
  • Catalytic Systems : Employ Pd/C or Ni catalysts for reductive amination steps to minimize byproducts .
  • Protecting Groups : Temporarily protect reactive amines (e.g., Boc groups) during coupling to prevent side reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.